molecular formula C25H36BrN3O3 B11063893 ethyl 6-bromo-1-cyclohexyl-4-[(dimethylamino)methyl]-5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate

ethyl 6-bromo-1-cyclohexyl-4-[(dimethylamino)methyl]-5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate

Cat. No.: B11063893
M. Wt: 506.5 g/mol
InChI Key: RQMVCJAKRFMYHH-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-1-CYCLOHEXYL-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a bromine atom, a cyclohexyl group, a dimethylamino group, a hydroxyl group, and a pyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-BROMO-1-CYCLOHEXYL-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can yield various substituted derivatives.

Scientific Research Applications

ETHYL 6-BROMO-1-CYCLOHEXYL-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of various substituents on biological activity.

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-1-CYCLOHEXYL-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 6-BROMO-1-CYCLOHEXYL-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE: shares similarities with other indole derivatives, such as:

Uniqueness

The uniqueness of ETHYL 6-BROMO-1-CYCLOHEXYL-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H36BrN3O3

Molecular Weight

506.5 g/mol

IUPAC Name

ethyl 6-bromo-1-cyclohexyl-4-[(dimethylamino)methyl]-5-hydroxy-2-(pyrrolidin-1-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C25H36BrN3O3/c1-4-32-25(31)23-21(16-28-12-8-9-13-28)29(17-10-6-5-7-11-17)20-14-19(26)24(30)18(22(20)23)15-27(2)3/h14,17,30H,4-13,15-16H2,1-3H3

InChI Key

RQMVCJAKRFMYHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C3CCCCC3)CN4CCCC4

Origin of Product

United States

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